molecular formula C7H9FN2O2 B13069811 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid

Cat. No.: B13069811
M. Wt: 172.16 g/mol
InChI Key: WTFOKLGUJBNQIP-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1H-pyrazol-5-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1-methyl-1H-pyrazol-5-yl)-2-fluoroacetic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and interactions.

    2-(1-ethyl-1H-pyrazol-3-yl)-2-fluoroacetic acid: The position of the substituent on the pyrazole ring is different, which can influence its reactivity and biological effects.

Uniqueness

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the ethyl group and the fluorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific research applications.

Biological Activity

2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C7_7H9_9FN2_2O2_2
  • Molecular Weight : 172.16 g/mol
  • CAS Number : 1522799-05-8

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, while the fluoroacetic acid moiety engages in electrostatic interactions, which can modulate the activity of these targets .

Biological Activities

Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including:

  • Antiviral Activity :
    • Pyrazole compounds have shown significant anti-HIV activity, with some derivatives displaying EC50_{50} values as low as 0.0334 μmol/L against HIV-1 strains .
    • Structure modifications on the pyrazole ring can enhance antiviral potency, indicating a strong SAR influence.
  • Anti-inflammatory Effects :
    • Certain pyrazole derivatives have been identified as CRTh2 antagonists, demonstrating potential in treating inflammatory conditions. In vitro studies have shown varying SAR profiles compared to related compounds like indole acetic acids .
  • Anticancer Potential :
    • Compounds based on the pyrazole structure have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various pathways.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications on the pyrazole ring significantly affect biological activity. For instance:

  • Substitutions at the C5 position of the pyrazole ring enhance anti-HIV activity.
  • The presence of electron-withdrawing groups increases potency against certain targets.
CompoundC5 SubstitutionEC50_{50} (μmol/L)Activity
I-19Hydrogen0.0334Anti-HIV
I-20Methyl0.0277Anti-HIV
I-22tert-butyl>0.300Reduced Activity

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

  • Study on Anti-HIV Activity :
    • A series of pyrazole derivatives were synthesized and tested for their anti-HIV activity, revealing that structural modifications significantly influence their efficacy against various HIV strains .
  • CRTh2 Antagonist Development :
    • Research focused on developing pyrazole acetic acid derivatives as CRTh2 antagonists demonstrated promising results in vitro, leading to further in vivo profiling of selected compounds .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinities of various pyrazole derivatives to their biological targets, providing insights into their mechanisms of action and guiding future design efforts .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C7H9FN2O2/c1-2-10-5(3-4-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)

InChI Key

WTFOKLGUJBNQIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C(=O)O)F

Origin of Product

United States

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